

Illuminating the Nanoscale: Sulfo-Cy3 dUTP in Single-Molecule Imaging

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Compound of Interest

Compound Name: **Sulfo-Cy3 dUTP**

Cat. No.: **B15555755**

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 dUTP is a fluorescently labeled deoxyuridine triphosphate analog that serves as a powerful tool for the site-specific labeling of DNA. Its bright and photostable orange-red fluorescence, coupled with its enzymatic incorporation into DNA, makes it an ideal candidate for a range of applications in single-molecule imaging. This document provides a detailed overview of the applications of **Sulfo-Cy3 dUTP**, with a focus on super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and single-particle tracking, including DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography).

Sulfo-Cy3 is a water-soluble cyanine dye, and its dUTP conjugate can be efficiently incorporated into DNA by various DNA polymerases as a substitute for thymidine triphosphate (dTTP).^[1] This enables the precise placement of fluorophores within a DNA molecule, which is a critical requirement for high-resolution imaging. The exceptional photophysical properties of Sulfo-Cy3, including its high extinction coefficient and good quantum yield, contribute to the high signal-to-noise ratio necessary for detecting single molecules.^[2]

Key Applications

The primary application of **Sulfo-Cy3 dUTP** in the context of single-molecule imaging is the enzymatic labeling of DNA for subsequent visualization and tracking. This opens up possibilities for studying:

- DNA structure and organization: Visualizing the conformation and dynamics of DNA at the nanoscale.
- DNA-protein interactions: Tracking the binding and movement of proteins along a fluorescently labeled DNA strand.
- Super-resolution imaging of cellular structures: Using labeled DNA as a probe in techniques like Fluorescence In Situ Hybridization (FISH) to achieve super-resolution images of specific genomic loci.[\[3\]](#)[\[4\]](#)

Quantitative Data Presentation

The following table summarizes the key photophysical properties of Sulfo-Cy3 relevant to single-molecule imaging.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~550-555 nm	[5]
Emission Maximum (λ_{em})	~570 nm	[5]
Molar Extinction Coefficient	150,000 $\text{cm}^{-1} \text{M}^{-1}$	[5]
Recommended Laser Line	532 nm or 561 nm	
Suitability for dSTORM	Yes, with appropriate blinking buffer	[6] [7]

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA with Sulfo-Cy3 dUTP using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the 3'-end labeling of DNA oligonucleotides with **Sulfo-Cy3 dUTP** using Terminal deoxynucleotidyl Transferase (TdT).

Materials:

- DNA oligonucleotide with a free 3'-hydroxyl group
- **Sulfo-Cy3 dUTP**
- Terminal deoxynucleotidyl Transferase (TdT)
- TdT Reaction Buffer (5X)
- Nuclease-free water
- Purification column or method (e.g., ethanol precipitation, size-exclusion chromatography)

Procedure:

- Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
 - DNA oligonucleotide (10 pmol)
 - 5X TdT Reaction Buffer (4 µL)
 - **Sulfo-Cy3 dUTP** (1 µL of 1 mM stock)
 - TdT (10-20 units)
 - Nuclease-free water to a final volume of 20 µL
- Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 30-60 minutes.
- Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
- Purification: Purify the labeled DNA from unincorporated **Sulfo-Cy3 dUTP** using a suitable method. Ethanol precipitation is a common choice.

- Quantification: Determine the concentration and labeling efficiency of the purified Sulfo-Cy3 labeled DNA using a spectrophotometer. The labeling efficiency can be calculated from the absorbance at 260 nm (for DNA) and 550 nm (for Sulfo-Cy3).

Protocol 2: dSTORM Imaging of Sulfo-Cy3 Labeled DNA

This protocol provides a general guideline for performing dSTORM imaging on DNA molecules labeled with Sulfo-Cy3. The key to dSTORM is inducing the fluorophore to "blink" between a fluorescent "on" state and a dark "off" state. This is achieved using a specific imaging buffer.

Materials:

- Sulfo-Cy3 labeled DNA immobilized on a microscope coverslip
- dSTORM imaging buffer (blinking buffer)
- Super-resolution microscope equipped for dSTORM

dSTORM Imaging Buffer (Blinking Buffer) for Cy3:

A common approach for inducing blinking in Cy3 is to use a buffer containing a reducing agent and an oxygen scavenger system. Several formulations exist, and optimization may be required. One such buffer system is based on Vectashield with additives.[6][8]

Example Blinking Buffer Composition:[6]

- 40% Vectashield
- 1% (w/v) n-propyl gallate (NPG)
- 20 mM 1,4-diazabicyclo[2.2.2]octane (DABCO)
- TRIS-Glycerol buffer (pH 8.0) to 100%

Procedure:

- Sample Preparation: Immobilize the Sulfo-Cy3 labeled DNA onto a clean microscope coverslip. This can be achieved through various surface chemistry techniques, such as

biotin-streptavidin interactions.

- Microscope Setup:

- Use a super-resolution microscope with TIRF (Total Internal Reflection Fluorescence) or HILO (Highly Inclined and Laminated Optical sheet) illumination to minimize background fluorescence.
- Select the appropriate laser for exciting Sulfo-Cy3 (e.g., 561 nm).

- Image Acquisition:

- Replace the storage buffer with the freshly prepared dSTORM imaging buffer.
- Illuminate the sample with high laser power to induce the blinking of the Sulfo-Cy3 fluorophores.
- Acquire a long series of images (typically 10,000 to 50,000 frames) with a short exposure time (e.g., 10-50 ms).

- Image Reconstruction:

- Process the acquired image series using a localization software (e.g., ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event.
- Reconstruct the final super-resolution image from the localized coordinates.

Protocol 3: Single-Particle Tracking using DNA-PAINT

DNA-PAINT is a powerful technique that achieves super-resolution imaging and single-particle tracking through the transient binding of a fluorescently labeled "imager" strand to a complementary "docking" strand attached to the target molecule.^{[9][10]} This protocol outlines the general steps for using this technique with a Cy3-labeled imager strand.

Materials:

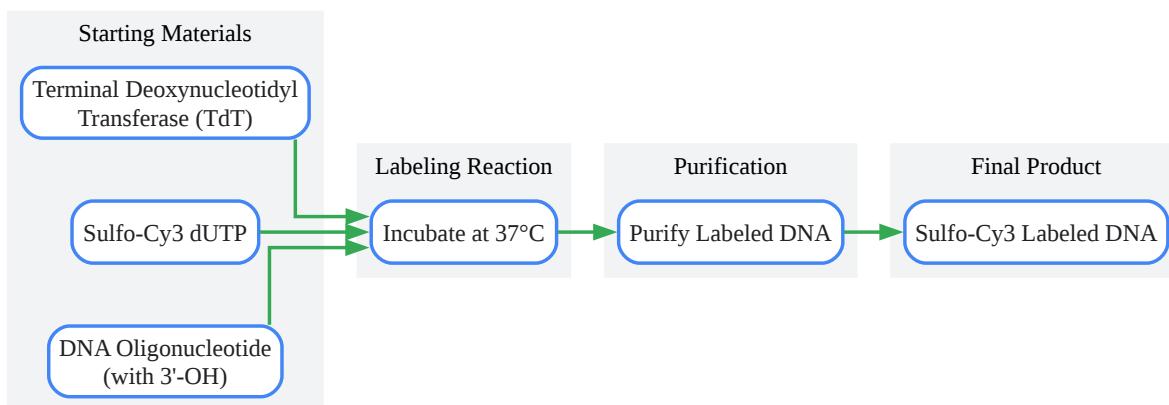
- Target molecule (e.g., a protein) labeled with a single-stranded DNA "docking" strand.

- Cy3-labeled "imager" DNA strand (complementary to the docking strand).
- DNA-PAINT imaging buffer (typically a saline buffer like PBS or Tris-based buffer).
- TIRF microscope.

Procedure:

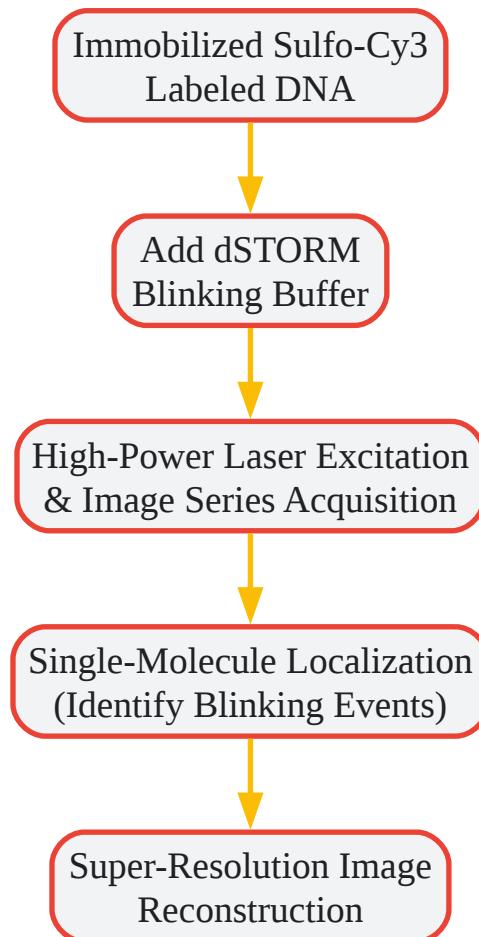
- Sample Preparation:
 - Immobilize the target molecule labeled with the docking strand on a microscope coverslip.
 - Wash the sample to remove any unbound molecules.
- Imaging Setup:
 - Add the DNA-PAINT imaging buffer containing a low concentration (typically 0.1-10 nM) of the Cy3-labeled imager strand to the sample.
 - Use a TIRF microscope to illuminate the sample with the appropriate laser for Cy3 excitation (e.g., 561 nm).
- Data Acquisition:
 - Acquire a time-lapse series of images. The transient binding of the imager strand to the docking strand will appear as diffraction-limited fluorescent spots that "blink" on and off.
 - Track the movement of these spots over time to determine the trajectory of the target molecule.
- Data Analysis:
 - Use single-particle tracking software to analyze the acquired image series and reconstruct the trajectories of the individual molecules.

Visualizations



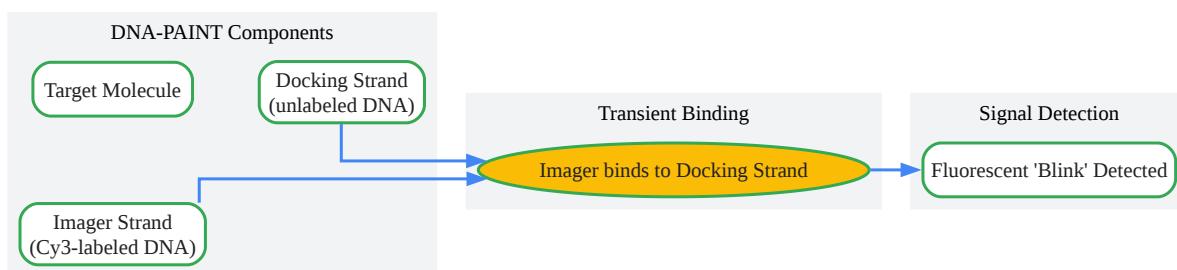
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Caption: Workflow for enzymatic labeling of DNA with **Sulfo-Cy3 dUTP**.



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Caption: The experimental workflow for dSTORM imaging.



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